4-fluoro-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
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Overview
Description
The compound contains several functional groups including a fluoro group, a methoxy group, a pyridazinone group, a propyl group, and a sulfonamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the pyridazinone ring, the introduction of the fluoro and methoxy groups, and the attachment of the propyl and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridazinone ring, in particular, would add a level of complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the fluoro group could undergo substitution reactions, and the pyridazinone ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluoro group could increase its lipophilicity, while the sulfonamide group could make it more polar .properties
IUPAC Name |
4-fluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-2-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENPKFSXINLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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